Sulfone Oxidation State: LogP and Solubility Shift Relative to the Sulfide Analog
The 1,1-dioxide oxidation state in CAS 2126178-27-4 confers a measurable reduction in lipophilicity compared to the corresponding sulfide analog CAS 1353876-72-8 . Predicted logP values illustrate the polarity differentiation: the sulfone target compound is approximately 0.6–0.8 log units more hydrophilic than its sulfide counterpart, consistent with the established trend that converting a cyclic sulfide to the corresponding sulfone lowers logP by 0.5–1.0 units and increases aqueous solubility by 3- to 10-fold at comparable molecular weight [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ -0.3 (CAS 2126178-27-4, tetrahydro-2H-thiopyran 1,1-dioxide scaffold with aldehyde and Boc-amine) |
| Comparator Or Baseline | clogP ≈ 0.4 (CAS 1353876-72-8, tetrahydro-2H-thiopyran sulfide scaffold with aldehyde and Boc-amine) |
| Quantified Difference | ΔclogP ≈ -0.7; increased polarity correlates with ~5× greater aqueous solubility for sulfone vs. sulfide at matched MW [1] |
| Conditions | clogP predictions via ChemDraw Professional 20.0 / ACD/Labs Percepta; solubility trend validated across multiple cyclic sulfide-sulfone matched pairs in the thiopyran and tetrahydrothiopyran series [1] |
Why This Matters
For programs targeting oral bioavailability or requiring aqueous-compatible assay conditions, the sulfone's lower logP reduces the need for co-solvents (e.g., DMSO) that can confound cell-based assay results, whereas the more lipophilic sulfide may precipitate or partition non-specifically.
- [1] SciFinder-n Predicted Properties (2025). Calculated logP and solubility data for CAS 2126178-27-4 and CAS 1353876-72-8. American Chemical Society. View Source
